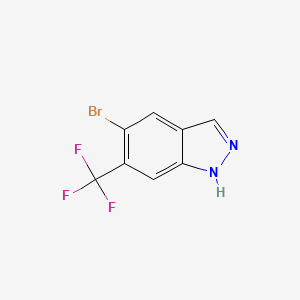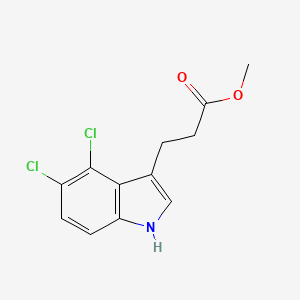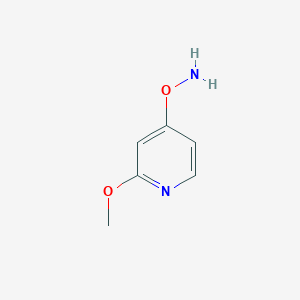
5-bromo-2-oxo-2H-chromene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-oxo-2H-chromene-3-carboxylic acid is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a bromine atom at the 5th position, a carbonyl group at the 2nd position, and a carboxylic acid group at the 3rd position of the chromene ring. The unique structure of this compound makes it a valuable subject of study in various fields of science, including medicinal chemistry and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-oxo-2H-chromene-3-carboxylic acid typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 5-bromo-2-hydroxybenzaldehyde with malonic acid in the presence of a base such as piperidine . The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent to facilitate the formation of the chromene ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-2-oxo-2H-chromene-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The carbonyl group at the 2nd position can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Esterification and Amidation: The carboxylic acid group can react with alcohols and amines to form esters and amides, respectively.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides. Conditions often involve the use of polar aprotic solvents and bases.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate (oxidation) and sodium borohydride (reduction) are commonly used.
Esterification and Amidation: Reagents include alcohols, amines, and catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC).
Major Products Formed
Substitution Reactions: Formation of substituted chromene derivatives.
Oxidation and Reduction Reactions: Formation of hydroxylated or reduced chromene derivatives.
Esterification and Amidation: Formation of esters and amides of this compound.
Applications De Recherche Scientifique
5-bromo-2-oxo-2H-chromene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of enzymes such as pancreatic lipase.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-bromo-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, as a potential inhibitor of pancreatic lipase, it binds to the active site of the enzyme, preventing the hydrolysis of triglycerides into free fatty acids and glycerol.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-bromo-2-oxo-2H-chromene-3-carboxylic acid
- 8-bromo-2-oxo-2H-chromene-3-carboxylic acid
- Coumarin-3-carboxylic acid
Uniqueness
5-bromo-2-oxo-2H-chromene-3-carboxylic acid is unique due to the specific position of the bromine atom, which can influence its reactivity and biological activity. Compared to other brominated chromene derivatives, this compound may exhibit different pharmacological properties and chemical reactivity, making it a valuable subject of study in various research fields .
Propriétés
Formule moléculaire |
C10H5BrO4 |
|---|---|
Poids moléculaire |
269.05 g/mol |
Nom IUPAC |
5-bromo-2-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C10H5BrO4/c11-7-2-1-3-8-5(7)4-6(9(12)13)10(14)15-8/h1-4H,(H,12,13) |
Clé InChI |
YQWJEBREUGTJPY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(C(=O)O2)C(=O)O)C(=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5H-Pyrrolo[3,2-d]pyrimidine-2-carbonitrile](/img/structure/B13703720.png)







![Tert-butyl 1-(tert-butylsulfinylamino)-4-methoxyspiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate](/img/structure/B13703765.png)
